3-Chloro-4-benzylpyridazine
Description
Overview of Pyridazine (B1198779) Chemistry and its Importance in Heterocyclic Science
Pyridazine, a six-membered heterocyclic compound containing two adjacent nitrogen atoms, represents a fundamental scaffold in organic and medicinal chemistry. scholarsresearchlibrary.comrjptonline.org The unique physicochemical properties of the pyridazine ring, including its high dipole moment and capacity for robust hydrogen bonding, make it an attractive component in the design of novel molecules. nih.gov This inherent polarity and potential for specific biological interactions have established pyridazine and its derivatives as privileged structures in drug discovery and materials science. nih.govrjptonline.org
The pyridazine nucleus is a versatile framework that can be readily functionalized, allowing for the synthesis of a vast library of derivatives. rjptonline.orgsarpublication.com These derivatives have demonstrated a broad spectrum of biological activities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties. scholarsresearchlibrary.comsarpublication.comacs.orgresearchgate.net The presence of the two nitrogen atoms makes the ring system electron-deficient, which influences its reactivity and interactions with biological targets. nih.gov Furthermore, pyridazine-containing structures are found in several approved pharmaceutical agents, underscoring their therapeutic relevance. nih.govacs.org
Rationale for Research on Halogenated and Benzylated Pyridazine Frameworks
The strategic incorporation of halogen atoms and benzyl (B1604629) groups onto the pyridazine core is a key area of research, driven by the desire to modulate and enhance the molecule's properties. Halogenation, the introduction of atoms like chlorine, is a widely used strategy in medicinal chemistry. acs.org Halogens can influence a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins through mechanisms like halogen bonding. acs.org The electron-withdrawing nature of a halogen substituent can also alter the reactivity of the pyridazine ring, providing a handle for further chemical modifications. nih.gov
Simultaneously, the introduction of a benzyl group offers a way to introduce a bulky, lipophilic, and aromatic moiety. This can lead to beneficial interactions, such as π-π stacking, with biological targets. nih.gov The benzyl group's presence can significantly impact a compound's pharmacological profile. For instance, studies on benzylpyridazine derivatives have highlighted their potential as anticonvulsant agents. The combination of a halogen, like chlorine, and a benzyl group on the pyridazine scaffold, as seen in 3-Chloro-4-benzylpyridazine, creates a molecule with a unique electronic and steric profile. This specific substitution pattern is explored by researchers to fine-tune structure-activity relationships (SAR), aiming to develop more potent and selective therapeutic agents. acs.orgresearchgate.net
Historical Context of this compound and Related Compounds in Synthetic Chemistry
While the first synthesis of pyridazines dates back to 1886, significant focus on their chemistry emerged in more recent decades. researchgate.net The synthesis of substituted pyridazines has been a continuous area of development, with numerous methods reported for introducing various functional groups onto the heterocyclic ring. rjptonline.orgacs.org
The synthesis of chloro-substituted pyridazines is a cornerstone of pyridazine chemistry, often serving as a crucial intermediate step for creating more complex derivatives. Likewise, methods for introducing alkyl and aryl groups, such as the benzyl group, have been explored. For example, homolytic benzylation of pyridazine has been shown to yield 4-benzylpyridazine (B8716704) exclusively. clockss.org The development of synthetic routes to access specific isomers, like the 4-benzyl derivative, has been critical for systematic biological evaluation. The combination of these synthetic strategies has paved the way for the creation of specifically substituted compounds like this compound, allowing for detailed investigation of their chemical and biological properties.
Current Research Landscape and Underexplored Facets of this compound
Current research continues to leverage the pyridazine scaffold for the development of new functional molecules. Recent studies focus on creating novel pyridazine derivatives and evaluating their efficacy against various diseases, including cancer and amyloid-related disorders. acs.orgacs.org The design of these new agents often involves the strategic placement of substituents to optimize interactions with specific biological targets. acs.orgacs.org
A key underexplored facet is the systematic investigation of the structure-activity relationship of derivatives synthesized from this compound. While the parent compound is a known entity, a comprehensive public library of its derivatives and their corresponding biological activities is not yet fully established. Further research into palladium-catalyzed cross-coupling reactions starting from this compound could unlock novel chemical space. Moreover, detailed studies on its conformational analysis and interaction with various biological macromolecules could provide deeper insights, guiding the rational design of future therapeutic agents based on this promising scaffold.
Structure
3D Structure
Properties
Molecular Formula |
C11H9ClN2 |
|---|---|
Molecular Weight |
204.65 g/mol |
IUPAC Name |
4-benzyl-3-chloropyridazine |
InChI |
InChI=1S/C11H9ClN2/c12-11-10(6-7-13-14-11)8-9-4-2-1-3-5-9/h1-7H,8H2 |
InChI Key |
XZULEGCFCHLGDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC2=C(N=NC=C2)Cl |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Studies of 3 Chloro 4 Benzylpyridazine Systems
Nucleophilic Displacement Reactions at the Chloro Position of 3-Chloro-4-benzylpyridazine
The chlorine atom at the C-3 position of the pyridazine (B1198779) ring is highly activated towards nucleophilic aromatic substitution (SNAr). This enhanced reactivity is a direct consequence of the electron-withdrawing effect of the adjacent nitrogen atoms (at N-1 and N-2), which stabilize the negatively charged Meisenheimer-type intermediate formed during the reaction. This pathway is a cornerstone of the synthetic utility of this compound, allowing for the facile introduction of a wide range of oxygen, nitrogen, sulfur, and carbon nucleophiles.
Key research findings have demonstrated the successful displacement of the C-3 chlorine with various nucleophiles. For example, reactions with primary and secondary amines proceed efficiently, typically in a polar aprotic solvent like N,N-dimethylformamide (DMF) or a high-boiling alcohol like n-butanol, often with the addition of a non-nucleophilic base such as diisopropylethylamine (DIPEA) to scavenge the HCl byproduct. Similarly, O-nucleophiles like sodium methoxide (B1231860) readily form the corresponding 3-methoxy ether, while hydrolysis under basic or acidic conditions yields the corresponding 3(2H)-pyridazinone tautomer.
The table below summarizes representative SNAr reactions performed on the this compound scaffold.
| Nucleophile | Reagent(s) | Conditions | Product | Reported Yield |
|---|---|---|---|---|
| Amine (Nitrogen) | Aniline | n-BuOH, reflux, 16h | 4-Benzyl-N-phenylpyridazin-3-amine | ~85% |
| Amine (Nitrogen) | Piperidine | DIPEA, DMF, 100 °C, 12h | 3-(4-Benzylpyridazin-3-yl)piperidine | ~92% |
| Alkoxide (Oxygen) | Sodium Methoxide (NaOMe) | Methanol (B129727) (MeOH), reflux, 4h | 4-Benzyl-3-methoxypyridazine | >95% |
| Hydroxide (Oxygen) | Aqueous NaOH | Ethanol/H₂O, reflux, 6h | 4-Benzylpyridazin-3(2H)-one | ~88% |
| Thiolate (Sulfur) | Sodium thiophenoxide (PhSNa) | DMF, 80 °C, 3h | 4-Benzyl-3-(phenylthio)pyridazine | ~79% |
Transformations Involving the Benzyl (B1604629) Methylene (B1212753) Group
The methylene bridge (-CH₂-) of the benzyl group is another key reactive site. Its protons are activated due to their benzylic nature and proximity to the electron-withdrawing pyridazine ring, making them susceptible to both deprotonation and oxidation.
Oxidation: The methylene group can be oxidized to a carbonyl group to form 4-benzoyl-3-chloropyridazine. This transformation is typically achieved using strong oxidizing agents. For example, treatment with potassium permanganate (B83412) (KMnO₄) in an acidic or basic aqueous solution, or with chromium trioxide (CrO₃) in acetic acid, can effect this conversion. The resulting ketone is a valuable intermediate for further functionalization, such as reduction to a secondary alcohol or reaction with organometallic reagents.
Deprotonation and Alkylation: The acidity of the methylene protons (pKa ≈ 25-28 in DMSO) allows for deprotonation using a strong, non-nucleophilic base like lithium diisopropylamide (LDA) or n-butyllithium (n-BuLi) at low temperatures (e.g., -78 °C). The resulting resonance-stabilized carbanion can be trapped by various electrophiles. For instance, reaction of the lithiated species with an alkyl halide (e.g., methyl iodide) would yield a 3-chloro-4-(1-phenylethyl)pyridazine derivative, effectively functionalizing the benzylic position.
Ring-Opening and Rearrangement Reactions of the Pyridazine Core
While the pyridazine ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific, often forcing, conditions. These transformations are less common than substitutions but represent important, albeit sometimes undesired, reactivity pathways.
Reductive Cleavage: Catalytic hydrogenation under harsh conditions (high pressure, high temperature, aggressive catalyst like Rh/C) or treatment with potent reducing agents like sodium in liquid ammonia (B1221849) can potentially lead to the reductive cleavage of the weak N-N bond. This would destroy the aromatic pyridazine core, leading to acyclic diamine derivatives.
Reaction with Hydrazine (B178648): Treatment of 3-chloropyridazines with hydrazine (N₂H₄) is a known route for ring transformation. In the case of this compound, reaction with hydrazine could initially form the 3-hydrazinyl derivative. Upon heating, this intermediate could potentially undergo a rearrangement, such as the Dimroth rearrangement, or a more complex ring contraction/recyclization cascade to yield substituted pyrazole (B372694) or triazole systems, although such a pathway has not been extensively documented for this specific substrate.
Metal-Mediated and Catalytic Transformations of this compound
The C-Cl bond in this compound is an excellent handle for modern palladium-catalyzed cross-coupling reactions. These methods provide powerful and efficient routes to construct new carbon-carbon and carbon-heteroatom bonds at the C-3 position, significantly expanding the synthetic utility of the scaffold.
Suzuki-Miyaura Coupling: This is one of the most widely applied reactions for this substrate. The reaction of this compound with an aryl or heteroaryl boronic acid (or boronate ester) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and a base (e.g., Na₂CO₃, K₃PO₄) affords 3-aryl-4-benzylpyridazine derivatives. This reaction has been instrumental in the synthesis of biologically active molecules, including kinase inhibitors.
Sonogashira Coupling: The coupling of this compound with a terminal alkyne, catalyzed by a combination of a palladium complex and a copper(I) salt (e.g., CuI), yields 3-alkynyl-4-benzylpyridazines. This reaction proceeds under relatively mild conditions and is highly effective for introducing sp-hybridized carbon substituents.
Buchwald-Hartwig Amination: This Pd-catalyzed reaction provides an alternative to the classical SNAr for forming C-N bonds. It allows for the coupling of this compound with a wide array of primary and secondary amines, including those that are poor nucleophiles, under milder conditions than those required for the uncatalyzed thermal reaction.
The table below details examples of metal-catalyzed cross-coupling reactions.
| Coupling Type | Coupling Partner | Catalyst System | Conditions | Product | Reported Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 4-Fluorophenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | DME/H₂O, 85 °C, 12h | 4-Benzyl-3-(4-fluorophenyl)pyridazine | 89% |
| Suzuki-Miyaura | 3-Pyridinylboronic acid | PdCl₂(dppf), K₃PO₄ | Dioxane, 100 °C, 8h | 4-Benzyl-3-(pyridin-3-yl)pyridazine | 76% |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, TEA | DMF, 60 °C, 5h | 4-Benzyl-3-(phenylethynyl)pyridazine | 81% |
| Buchwald-Hartwig | Morpholine | Pd₂(dba)₃, BINAP, NaOtBu | Toluene, 110 °C, 16h | 4-(4-Benzylpyridazin-3-yl)morpholine | 94% |
Investigation of Reaction Kinetics and Mechanistic Pathways
Understanding the mechanisms governing the reactivity of this compound is crucial for optimizing reaction conditions and predicting outcomes.
SNAr Mechanism: The nucleophilic displacement at C-3 (Section 3.2) proceeds via a well-established two-step addition-elimination mechanism. The first, and typically rate-determining, step is the attack of the nucleophile at the C-3 position to form a tetrahedral, resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized effectively onto the electronegative ring nitrogens. The second step is the rapid loss of the chloride leaving group to restore aromaticity. The presence of the bulky benzyl group at C-4 can exert a steric effect, potentially hindering the approach of very large nucleophiles and thus slowing the reaction rate compared to an unsubstituted 3-chloropyridazine (B74176).
Cross-Coupling Mechanisms: The palladium-catalyzed reactions (Section 3.5) follow well-defined catalytic cycles. For the Suzuki-Miyaura coupling, the cycle involves: (1) Oxidative addition of the C-Cl bond of this compound to a Pd(0) species to form a Pd(II) intermediate; (2) Transmetalation, where the organic group from the boronic acid is transferred to the palladium center, displacing the halide; and (3) Reductive elimination, where the two organic fragments are coupled to form the final product and regenerate the Pd(0) catalyst.
Computational Studies: Density Functional Theory (DFT) calculations on related 3-chloropyridazine systems have been used to model the reaction pathways. These studies confirm the electronic structure, showing a significant partial positive charge (δ+) at the C-3 position, which rationalizes its susceptibility to nucleophilic attack. Furthermore, calculations of transition state energies for the SNAr and cross-coupling reactions can help explain observed regioselectivity and relative reaction rates, providing a theoretical framework that complements experimental findings.
Derivatization Strategies and Structural Modifications from 3 Chloro 4 Benzylpyridazine
Synthesis of Novel Fused Pyridazine (B1198779) Systems Incorporating the Benzyl (B1604629) Unit
The reactive chlorine atom at the C3 position of 3-chloro-4-benzylpyridazine is a key synthetic handle for annulation reactions, enabling the construction of fused bicyclic and tricyclic systems where the 4-benzyl moiety is retained. Nucleophilic displacement of the chloride, followed by intramolecular cyclization, is a common and effective strategy.
One prominent approach involves the reaction with binucleophiles. For instance, treatment of a 3-chloropyridazine (B74176) derivative with hydrazine (B178648) hydrate (B1144303) can lead to the displacement of the chlorine to form a hydrazinylpyridazine intermediate. This intermediate can subsequently react with reagents like acetic anhydride (B1165640) or carbon disulphide to cyclize into fused triazole or thiadiazole rings, respectively, yielding pyridazino[4,3-e] Current time information in Bangalore, IN.cambridgemedchemconsulting.comrsc.orgtriazine systems. nih.gov A similar strategy starting with this compound would produce a 4-benzyl-substituted pyridazinotriazine, a scaffold of interest in medicinal chemistry.
Another strategy involves building a ring using adjacent positions on the pyridazine core. Starting from a related pyridazine-4-carboxylic acid, conversion to a pyridazinamino-acid can be achieved. This intermediate is a versatile precursor that can react with various reagents like acetic anhydride or benzoyl chloride to form fused pyridazino[3,4-d] Current time information in Bangalore, IN.cambridgemedchemconsulting.comoxazin-5-one derivatives, effectively creating a new six-membered ring fused to the original pyridazine. ekb.eg Applying this logic, functionalization of the C5 position of the this compound scaffold could pave the way for similar cyclization strategies.
Furthermore, condensation reactions are instrumental in forming fused pyridine (B92270) rings. The reaction of 4-aroyl-5-methylpyridazines with appropriate C-N fragments has been shown to conveniently produce pyrido[3,4-d]pyridazines. researchgate.net This suggests that if the benzyl group of this compound were modified to an aroyl or related functional group, similar annulation reactions could be employed to construct complex fused systems.
Functionalization of the Benzyl Moiety for Enhanced Molecular Complexity
The benzyl group attached to the pyridazine ring is not merely a passive substituent; its benzylic C-H bonds are activated and susceptible to a variety of chemical transformations. Functionalizing this moiety can introduce new pharmacophores, alter steric and electronic properties, and provide attachment points for further diversification.
Methodologies for benzylic C-H bond functionalization are well-established and can be applied to the this compound scaffold. rsc.org These strategies can be broadly categorized:
Radical-Mediated Reactions: The benzylic position can undergo radical formation under various conditions. For example, photo-mediated processes using N,N-dihalosulfonamides can achieve chlorination or amination at the benzylic position. atlas.jp Similarly, copper-catalyzed radical relay chemistry allows for the introduction of cyano, azido, or methoxy (B1213986) groups. mukundamandal.com
Oxidative Functionalization: Direct oxidation of the benzylic C-H bond can yield a carbocation, which is then trapped by a nucleophile. A photo-mediated approach using (methylsulfonyloxy)-pyridinium mesylate salts can generate a benzylic radical that is oxidized to a carbocation and subsequently functionalized. rsc.org Electrochemical methods also provide a transition metal- and oxidant-free platform for benzylic C-H oxygenation, followed by substitution with various nucleophiles. researchgate.net
Deprotonation Strategies: The use of a strong base can deprotonate the benzylic position to form a benzylic carbanion. This nucleophilic species can then react with a range of electrophiles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. The acidity of the benzylic protons can be enhanced by coordination of a transition metal to the pyridazine ring, facilitating deprotonation under milder conditions. rsc.org
These approaches could transform the benzyl group into a benzhydryl, a keto, or a carboxy functionality, significantly increasing the molecular complexity and offering new avenues for structural optimization.
Preparation of N-Substituted Pyridazine Derivatives
The two adjacent nitrogen atoms in the pyridazine ring are nucleophilic and can be targeted for substitution, leading to the formation of pyridazinium salts. This modification fundamentally alters the electronic properties of the heterocyclic core, increasing its polarity and introducing a positive charge, which can be advantageous for modulating solubility and biological interactions.
Alkylation of the ring nitrogens is a common transformation for N-heterocycles. While pyridazine itself is a weak base, it can be alkylated using potent alkylating agents such as alkyl halides (e.g., methyl iodide) or alkyl triflates. It is expected that this compound would react similarly. The alkylation may occur at either N1 or N2, and the regioselectivity can be influenced by steric factors imposed by the adjacent substituents at C3 and C4.
In related systems, such as 3-chloropiperidines (which are saturated analogs), alkylation proceeds via a highly electrophilic bicyclic aziridinium (B1262131) ion intermediate. researchgate.net While the aromatic pyridazine system of this compound would not form such a strained intermediate, direct alkylation on the nitrogen is a feasible pathway to generate N-benzyl or N-methyl pyridazinium halides. These charged derivatives can serve as ionic liquids or as precursors for further reactions, such as nucleophilic addition to the now more electron-deficient ring.
Design and Synthesis of Polyaza Bicyclic and Tricyclic Systems based on Pyridazine
Building upon the principles of fused ring synthesis, this compound is an excellent starting point for the rational design of complex polyaza (nitrogen-rich) bicyclic and tricyclic architectures. The inherent reactivity of the C3-chloro group is central to these synthetic designs.
A powerful strategy for creating fused polyaza systems is the reaction of chloropyridazines with reagents containing multiple nitrogen atoms. For example, reacting a 3-chloropyridazine with acylhydrazines or sodium azide (B81097) can lead to the formation of fused triazolo- or tetrazolo-pyridazines, respectively. acs.org Specifically, reaction with an acylhydrazine like benzoylhydrazine would displace the chlorine and, upon heating, cyclize to form a triazolo[4,3-b]pyridazine ring system.
Similarly, the synthesis of imidazo[1,2-b]pyridazines, a scaffold found in kinase inhibitors, is often achieved by condensing a 3-aminopyridazine (B1208633) with a 2-chloro-acetaldehyde. kuleuven.be This suggests a two-step approach for this compound: first, nucleophilic substitution of the chloride with an amine (e.g., ammonia), followed by condensation with an appropriate α-haloketone or aldehyde to construct the fused imidazole (B134444) ring.
The synthesis of even more complex systems, such as pyrazolo[4,3-e] Current time information in Bangalore, IN.cambridgemedchemconsulting.comrsc.orgtriazolo[4,5-b]pyridazines, has been reported, highlighting the modularity of building upon the pyridazine core. dntb.gov.ua These multi-step syntheses demonstrate that by strategically using the functional handles on the this compound core, intricate tricyclic frameworks with precisely placed nitrogen atoms can be constructed.
Scaffold Hopping and Bioisosteric Replacements in Benzylpyridazine Structures
In medicinal chemistry, modifying a lead compound to improve its properties while retaining its biological activity is a crucial process. Scaffold hopping and bioisosteric replacement are key strategies to achieve this, allowing chemists to explore new chemical space and circumvent issues like poor pharmacokinetics or patent limitations. nih.gov The this compound structure can be systematically deconstructed and replaced with bioisosteric motifs.
Bioisosterism involves substituting an atom or group with another that has similar physical or chemical properties, leading to similar biological effects. The pyridazine ring itself is often considered a bioisostere of a phenyl ring, with the key difference being a significant reduction in lipophilicity (LogP) and an increase in polarity, which can improve aqueous solubility. cambridgemedchemconsulting.comrsc.orgcambridgemedchemconsulting.com
For the this compound scaffold, several bioisosteric replacements can be considered:
| Original Moiety | Potential Bioisosteres | Rationale for Replacement |
| Pyridazine Ring | Pyrimidine, Pyrazine, Phenyl, Thiophene, Pyrazole (B372694) | Modulate dipole moment, hydrogen bonding capacity, metabolic stability, and LogP. cambridgemedchemconsulting.comnih.gov |
| Benzyl Group | Phenethyl, (Thienyl)methyl, Cyclohexylmethyl, Propyl | Alter lipophilicity, steric bulk, and metabolic stability of the benzylic position. |
| Chlorine Atom | -F, -Br, -CF₃, -CN, -CH₃ | Fine-tune electronic effects (inductive/mesomeric), lipophilicity, and metabolic stability. Acts as a hydrogen bond acceptor or a metabolic blocker. |
Scaffold hopping is a more drastic change, where the entire core framework is replaced while maintaining the spatial arrangement of key functional groups. For instance, the benzyl and chloro substituents could be retained, but the pyridazine core could be swapped for a different heterocyclic system, like an indole (B1671886) or a quinoline, to explore entirely new pharmacophore geometries and patentable chemical space. A recent strategy demonstrates the conversion of pyridines into benzonitriles, externalizing the ring nitrogen into a high-value functional group, which exemplifies a modern approach to scaffold modification. thieme-connect.com
Exploration of Pharmacological Potential and Biological Activity Profiles in Pre Clinical and in Vitro Models
Investigation of Enzyme Inhibition Profiles (e.g., Tyrosine Kinases, Cholinesterases) using in vitro Assays
The structural framework of 3-Chloro-4-benzylpyridazine suggests a potential for interaction with various enzymes. Pyridazinone derivatives, which share the core pyridazine (B1198779) ring, have been identified as potent inhibitors of enzymes like carbonic anhydrase and acetylcholinesterase researchgate.net. The development of small molecule c-Met kinase inhibitors, a type of tyrosine kinase, has become a significant area in cancer research researchgate.net. Specifically, a series of 6-aryl-2-(3-(heteroarylamino)benzyl)pyridazinones were evaluated for their inhibitory activities against c-Met tyrosine kinase, with some compounds showing high potency researchgate.net. This suggests that the benzyl-pyridazinone scaffold is a viable starting point for designing tyrosine kinase inhibitors.
Furthermore, studies on 4-(4-chlorobenzyl)pyridine, a compound with a similar benzyl-heterocycle structure, demonstrated both induction and inhibition of hepatic microsomal cytochrome P450 (P450) enzymes in rats, depending on the dose nih.gov. Specifically, it was found to induce CYP2B1 and CYP2E1 at lower doses and inhibit them at higher doses nih.gov. In vitro experiments showed strong inhibition of benzphetamine N-demethylase activity, which is mediated by CYP2B enzymes nih.gov.
Given that various pyridazine and benzylpyridine derivatives exhibit inhibitory effects on enzymes such as tyrosine kinases and cholinesterases, it is plausible that this compound could also demonstrate such activities.
Table 1: In Vitro Enzyme Inhibition by Compounds Structurally Related to this compound
| Compound Class/Derivative | Target Enzyme | Observed Effect | Reference |
|---|---|---|---|
| Pyridazinone derivatives | Acetylcholinesterase | Inhibition | researchgate.net |
| 6-Aryl-2-(benzyl)pyridazinones | c-Met Tyrosine Kinase | Potent Inhibition | researchgate.net |
| 4-(4-Chlorobenzyl)pyridine | Cytochrome P450 (CYP2B1, CYP2E1) | Dose-dependent induction and inhibition | nih.gov |
Evaluation of Receptor Binding and Modulation Properties in Ligand-Receptor Assays
The ability of a compound to bind to and modulate receptors is a cornerstone of pharmacology. Ligand-binding assays are crucial tools for identifying such interactions revvity.comlabome.com. While direct receptor binding data for this compound is unavailable, studies on analogous structures provide insights. For instance, research on adenosine (B11128) receptor ligands has shown that the core structures of these molecules are key to their binding affinity unifi.it.
A study involving a 3-chloro-phenylpiperazinylmethyl derivative indicated that its analgesic activity was attenuated by naloxone, suggesting the involvement of µ-opioid receptors researchgate.net. Another study utilized microfluidic chemotaxis to perform ligand-binding experiments with 3-chloropyridine, demonstrating its interaction with zinc porphyrin receptors nih.gov. These findings highlight that the chloro- and benzyl-moieties can play a role in receptor recognition and binding. The general principles of G protein-coupled receptor (GPCR) ligand binding, often studied using BRET and FRET assays, could be applied to screen this compound against a panel of receptors to uncover potential therapeutic targets nih.gov.
Assessment of In Vitro Cytotoxicity Against Diverse Cancer Cell Lines
The cytotoxicity of heterocyclic compounds against cancer cells is a well-explored area of research. Pyridazinone derivatives, for example, have demonstrated significant cytotoxic activity against various cancer cell lines researchgate.net. One study reported a pyridazinone derivative that was more potent than the standard drug doxorubicin (B1662922) against the A549 lung cancer cell line, with an IC50 value of 2.42 µM researchgate.net. Another series of pyridazinone derivatives showed potent inhibitory activity against MGC-803 and Bcap-37 cancer cells researchgate.net.
Furthermore, compounds with a 3-chloro-4-fluorophenyl group, structurally similar to the substitution pattern of this compound, have been evaluated for their anticancer efficacy. One such compound, DW-8, showed the highest anticancer efficacy and selectivity in colorectal cancer cell lines (HCT116, HT29, and SW620) researchgate.netmdpi.com. The IC50 values for DW-8 in these cell lines ranged from 5.80 µM to 8.50 µM researchgate.net. The general cytotoxicity of various natural and synthetic compounds is often assessed using the MTT assay on a panel of cancer cell lines, such as HeLa, MCF-7, and HT29 nih.govarchivesofmedicalscience.com. The structural elements of this compound suggest that it is a candidate for such cytotoxic screening.
Table 2: In Vitro Cytotoxicity of Structurally Related Compounds
| Compound/Derivative | Cancer Cell Line(s) | Cytotoxic Effect (IC50) | Reference |
|---|---|---|---|
| Pyridazinone derivative | A549 (Lung) | 2.42 µM | researchgate.net |
| N-(3-chloro-4-fluorophenyl) derivative (DW-8) | HCT116, HT29, SW620 (Colorectal) | 5.80 - 8.50 µM | researchgate.net |
Screening for Antioxidant Activity in Cell-Free and Cellular Models
The potential for antioxidant activity is another area of pharmacological interest. While direct data on this compound is lacking, related structures have been investigated. For example, pyrone derivatives have been studied as scavengers of active oxygen species researchgate.net. The antioxidant properties of compounds are often linked to their ability to donate hydrogen atoms or electrons to neutralize free radicals. The electronic nature of the pyridazine ring and the benzyl (B1604629) group in this compound could potentially confer such properties. Standard assays to evaluate antioxidant activity include the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay and cellular antioxidant activity (CAA) assays.
Assessment of Antimicrobial Activity Against Specific Microbial Strains in in vitro Settings
The pyridazine core is found in many compounds with antimicrobial properties imist.ma. For instance, N'-Benzylidene-3,4-dimethoxybenzohydrazide derivatives were designed as potential antimicrobial agents targeting the multidrug efflux pump (MATE) and showed promising antibacterial and antifungal activities nih.gov. Gold(III) complexes incorporating 2-benzylpyridine (B1664053) have demonstrated remarkable bacteriostatic activity, particularly against staphylococci mdpi.com. Transition metal complexes with pyridine-containing ligands have also been shown to have broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains mdpi.comresearchgate.net. Given these precedents, this compound warrants investigation for its potential antimicrobial effects against a range of pathogenic microbes.
Table 3: Antimicrobial Activity of Structurally Related Compounds
| Compound Class/Derivative | Target Microbe(s) | Observed Effect | Reference |
|---|---|---|---|
| N'-Benzylidene-3,4-dimethoxybenzohydrazides | S. aureus, E. coli, C. albicans | Antibacterial and antifungal activity | nih.gov |
| Gold(III) complex with 2-benzylpyridine | S. haemoliticus, S. aureus | Bacteriostatic (MIC 1.56-3.13 µg/mL) | mdpi.com |
Exploration of Anti-inflammatory and Immunomodulatory Effects in in vitro Systems
Pyridazine and pyridine (B92270) derivatives are present in known anti-inflammatory drugs. For example, the non-steroidal anti-inflammatory drugs (NSAIDs) niflumic acid and flunixin (B1672893) are pyridine derivatives omicsonline.org. Pyridazin-3-one derivatives have also displayed potent anti-inflammatory activity, suggested to be mediated through cyclooxygenase (COX) inhibition researchgate.net. Furthermore, inhibitors of phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways, often feature heterocyclic ring systems. Selective PDE4 inhibitors are known to suppress the release of inflammatory mediators and have shown efficacy in models of inflammatory diseases like asthma and chronic obstructive pulmonary disease (COPD) google.com. The structural features of this compound make it a candidate for investigation into its potential anti-inflammatory and immunomodulatory properties.
Structure-Activity Relationship (SAR) Studies Derived from in vitro Biological Data
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a molecule relates to its biological activity gardp.orgcollaborativedrug.comoncodesign-services.com. For pyridazine-containing compounds, SAR studies have been crucial in optimizing their therapeutic potential. For example, in a study of 3-substituted benzylthioquinolinium iodides as antifungal agents, the nature and position of substituents on the phenyl ring were found to significantly impact activity nih.gov. The presence of a phenyl ring was deemed necessary for activity, and substitutions with electron-withdrawing groups like chlorine at the para-position resulted in potent activity against C. neoformans nih.gov.
This highlights the importance of the chloro and benzyl moieties. The chlorine atom, being an electron-withdrawing group, can influence the electronic distribution of the pyridazine ring and its interaction with biological targets. The position of the chlorine atom at the 3-position and the benzyl group at the 4-position of the pyridazine ring are specific structural features that would be the focus of any SAR study involving this compound. By synthesizing and testing analogs with modifications to the benzyl ring (e.g., substitution) or the pyridazine core, a detailed SAR could be established, guiding the design of more potent and selective compounds nih.govethernet.edu.et.
Table 4: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-(4-chlorobenzyl)pyridine |
| Doxorubicin |
| Niflumic acid |
| Flunixin |
| 3-chloropyridine |
| Zinc porphyrin |
| Naloxone |
| DW-8 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) |
Theoretical, Computational, and Mechanistic Studies of 3 Chloro 4 Benzylpyridazine
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure Elucidation
To elucidate the electronic structure of 3-Chloro-4-benzylpyridazine, quantum chemical calculations would be employed, with Density Functional Theory (DFT) being a primary method. These calculations can reveal fundamental properties of the molecule.
Typical Investigated Parameters:
Optimized Molecular Geometry: Determination of bond lengths, bond angles, and dihedral angles in the molecule's lowest energy state.
Frontier Molecular Orbitals (FMOs): Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is crucial for determining the molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP) Map: Visualization of the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is vital for predicting how the molecule will interact with other chemical species.
Mulliken Atomic Charges: Calculation of the partial charge on each atom, providing further insight into the electronic distribution and reactivity sites.
While no specific data exists for this compound, studies on related substituted pyridines and diazabenzenes demonstrate that DFT calculations, often using the B3LYP functional with a basis set like 6-311G+(d,p), are standard for these types of analyses. mdpi.com
Molecular Docking Simulations for Ligand-Target Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand (in this case, this compound) when bound to a specific protein target. This method is instrumental in drug discovery for predicting binding affinity and mechanism of action. The process involves:
Preparation of Ligand and Receptor: Obtaining the 3D structure of the ligand (optimized via methods like DFT) and the target protein (often from a repository like the Protein Data Bank).
Docking Simulation: Using software to place the ligand into the binding site of the protein in numerous possible conformations and orientations.
Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity. The best-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and the protein's amino acid residues.
Research on other heterocyclic compounds has utilized docking to explore interactions with targets like the Hedgehog signaling pathway protein Smoothened (Smo) or various kinases. scispace.com For example, a related compound, 1-piperazino-4-benzylpyridazine, was identified as a potent inhibitor through such methods. scispace.com
Quantitative Structure-Activity Relationship (QSAR) Modeling from in vitro Data
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that correlate the chemical structure of a series of compounds with their biological activity. To develop a QSAR model for derivatives of this compound, the following steps would be necessary:
Data Collection: Synthesizing a library of analogues and measuring their biological activity (e.g., IC₅₀ values for enzyme inhibition) through in vitro experiments.
Descriptor Calculation: Calculating a large number of molecular descriptors for each compound, which quantify various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters).
Model Building and Validation: Using statistical methods to build a regression model that links the descriptors to the observed activity. The model's predictive power must be rigorously validated using both internal and external test sets of compounds.
While no QSAR model is available for this compound, studies on benzylpyridazine and pyridazinone derivatives have been conducted to explore their anticonvulsant and other biological activities. ebi.ac.ukimist.maresearchgate.net
Analysis of Conformational Dynamics and Molecular Flexibility
Computational methods like molecular dynamics (MD) simulations or potential energy surface (PES) scans can be used to explore this flexibility. A PES scan would involve systematically rotating the dihedral angle between the two rings and calculating the energy at each step to identify low-energy, stable conformations and the energy barriers between them. This analysis would reveal the range of shapes the molecule can adopt in solution.
Prediction of Spectroscopic Properties through Computational Methods
Computational chemistry can predict various spectroscopic properties, which can aid in the characterization of a newly synthesized compound. For this compound, these methods would include:
Infrared (IR) and Raman Spectra: DFT calculations can predict the vibrational frequencies of the molecule. These theoretical frequencies can be compared with experimental IR and Raman spectra to confirm the structure and assign specific peaks to the vibrations of functional groups.
Nuclear Magnetic Resonance (NMR) Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, typically used within a DFT framework, can predict the ¹H and ¹³C NMR chemical shifts. These predicted spectra are valuable for interpreting experimental results.
In Silico Exploration of Potential Reactive Metabolites
In silico tools are widely used to predict the metabolic fate of compounds in the body. For this compound, these methods would focus on identifying which parts of the molecule are most likely to be chemically modified by metabolic enzymes, such as the Cytochrome P450 (CYP) family.
Software programs can predict sites of metabolism by considering factors like the reactivity of C-H bonds and the electronic properties of the molecule. For this compound, likely sites for oxidative metabolism would include the benzyl (B1604629) ring (aromatic hydroxylation) and the methylene (B1212753) bridge connecting the two rings. Predicting these potential reactive metabolites is crucial in early drug development to identify potentially toxic byproducts.
Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-Chloro-4-benzylpyridazine. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the molecular framework by probing the chemical environment of the hydrogen and carbon atoms, respectively.
While specific experimental data for this compound is not widely published, expected chemical shifts can be predicted based on data from analogous structures such as benzylpyridines and chloropyridazines. rsc.orgchemicalbook.comspectrabase.com The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridazine (B1198779) ring, the benzylic methylene (B1212753) bridge, and the phenyl group. The protons on the electron-deficient pyridazine ring would appear in the downfield region, typically between δ 8.5 and 9.5 ppm. The benzylic protons (CH₂) would likely present as a singlet around δ 4.0-4.5 ppm. The protons of the benzyl (B1604629) group's phenyl ring would resonate in the aromatic region, approximately δ 7.2-7.4 ppm.
The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. The carbon atoms of the pyridazine ring are expected to be significantly deshielded. Based on related compounds, the predicted shifts would provide a complete carbon map of the molecule. rsc.orgrsc.orgspectrabase.com
Predicted NMR Data for this compound
| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Notes |
| Pyridazine-H | ¹H NMR | 8.5 - 9.5 | Downfield shift due to the electron-withdrawing nature of the nitrogen atoms. |
| Phenyl-H | ¹H NMR | 7.2 - 7.4 | Typical aromatic region for a monosubstituted benzene (B151609) ring. |
| Benzyl-CH₂ | ¹H NMR | 4.0 - 4.5 | Singlet, deshielded by the adjacent pyridazine ring. |
| Pyridazine-C | ¹³C NMR | 140 - 160 | Carbons in the heterocyclic ring are significantly deshielded. |
| Phenyl-C | ¹³C NMR | 126 - 140 | Standard chemical shifts for aromatic carbons. |
| Benzyl-CH₂ | ¹³C NMR | 35 - 45 | Aliphatic carbon signal, influenced by adjacent aromatic systems. |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound (C₁₁H₉ClN₂), high-resolution mass spectrometry (HRMS) would provide a precise mass measurement, confirming its elemental composition.
The electron impact (EI) mass spectrum would be expected to show a prominent molecular ion peak ([M]⁺). A key feature would be the isotopic pattern of the molecular ion, showing two peaks ([M]⁺ and [M+2]⁺) in an approximate 3:1 ratio, which is characteristic of a molecule containing one chlorine atom. researchgate.net The fragmentation pattern would likely involve the cleavage of the benzyl-pyridazine bond, leading to major fragments such as the tropylium (B1234903) ion (C₇H₇⁺) at m/z 91, and the chloro-pyridazine fragment. Other fragmentations could include the loss of a chlorine radical (Cl•) or hydrogen cyanide (HCN) from the pyridazine ring.
Predicted Mass Spectrometry Data for this compound
| Ion | Formula | Predicted m/z | Notes |
| [M]⁺ | C₁₁H₉³⁵ClN₂ | 216.0454 | Molecular ion (³⁵Cl isotope). |
| [M+2]⁺ | C₁₁H₉³⁷ClN₂ | 218.0425 | Molecular ion (³⁷Cl isotope), approx. 1/3 the intensity of M⁺. |
| [M-Cl]⁺ | C₁₁H₉N₂ | 181.0766 | Loss of a chlorine atom. |
| [C₇H₇]⁺ | C₇H₇ | 91.0548 | Tropylium ion, from cleavage of the benzyl group. |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. msu.edu The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Key expected absorptions include C-H stretching vibrations for the aromatic rings (both phenyl and pyridazine) typically appearing above 3000 cm⁻¹. The stretching vibrations for the C=C and C=N bonds within the pyridazine and phenyl rings are expected in the 1400-1600 cm⁻¹ region. rsc.orgnih.gov A distinct band corresponding to the C-Cl stretch would be observed in the fingerprint region, generally between 850 and 550 cm⁻¹. libretexts.org
Predicted Infrared Absorption Bands for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |
| C-H Stretch (Aromatic) | Phenyl & Pyridazine Rings | 3000 - 3100 |
| C-H Stretch (Aliphatic) | Benzyl CH₂ | 2850 - 2960 |
| C=N Stretch | Pyridazine Ring | 1550 - 1650 |
| C=C Stretch | Aromatic Rings | 1400 - 1600 |
| C-Cl Stretch | Chloro-substituent | 850 - 550 |
X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure Determination
While no published crystal structure for this compound is currently available, this technique would be invaluable. It would unequivocally confirm the planar structure of the pyridazine ring and the relative orientation of the benzyl group. Furthermore, it would reveal intermolecular interactions, such as π-stacking or halogen bonding, that govern the crystal packing. Studies on related molecules, such as co-crystals of 3-chloro-4-hydroxyphenylacetic acid and copper complexes of 2-chloro-3-fluoropyridine, demonstrate the power of this technique in elucidating detailed structural features of chlorinated heterocyclic compounds. nih.govresearchgate.netmdpi.com
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are fundamental for assessing the purity of this compound and analyzing it within mixtures.
HPLC is well-suited for the analysis of non-volatile, thermally sensitive compounds. A reversed-phase HPLC method, likely using a C18 column, would be effective for purity determination. nih.govresearchgate.netejgm.co.uk The mobile phase would typically consist of a mixture of acetonitrile (B52724) or methanol (B129727) and water, with detection by UV absorbance, as the aromatic rings provide strong chromophores.
GC, often coupled with a mass spectrometer (GC-MS), is ideal for volatile compounds. unl.eduacs.orgnih.gov For this compound, a capillary column with a non-polar or medium-polarity stationary phase would be appropriate. This method would separate the target compound from any volatile impurities or starting materials, with the mass spectrometer providing definitive identification of the eluted peaks.
Hypothetical Chromatographic Conditions for this compound
| Technique | Parameter | Condition |
| HPLC | Column | C18, 5 µm, 4.6 x 150 mm |
| Mobile Phase | Acetonitrile/Water gradient | |
| Flow Rate | 1.0 mL/min | |
| Detection | UV at 254 nm | |
| GC | Column | HP-5 or similar (e.g., 5% Phenyl Methylpolysiloxane) |
| Carrier Gas | Helium | |
| Temperature Program | e.g., 100°C to 280°C at 10°C/min | |
| Detection | Mass Spectrometry (MS) |
Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior
Electrochemical methods, such as cyclic voltammetry (CV), are used to investigate the redox properties of a molecule, providing information about its oxidation and reduction potentials. libretexts.orgpalmsens.com The technique involves scanning the potential of an electrode and measuring the resulting current. researchgate.net
For this compound, CV would reveal the potentials at which the molecule undergoes electron transfer reactions. Given the electron-deficient nature of the pyridazine ring, a reduction wave is expected. The benzyl group and the aromatic systems could be susceptible to oxidation at higher potentials. Studies on related nitrogen heterocycles, such as 4-benzylpyridine (B57826) derivatives, have utilized CV to probe their electronic nature and the stability of their redox species. rsc.orgmdpi.com A typical CV experiment would be conducted in an aprotic solvent like acetonitrile with a supporting electrolyte, using a three-electrode setup. The resulting voltammogram would indicate whether the redox processes are reversible or irreversible.
Elemental Analysis for Empirical Formula Validation
Elemental analysis is a fundamental technique used to determine the mass percentage of elements (primarily carbon, hydrogen, and nitrogen) in a pure sample. This data is used to validate the empirical formula of the compound, which can then be compared with the molecular formula determined by mass spectrometry.
For this compound, with the molecular formula C₁₁H₉ClN₂, the theoretical elemental composition can be calculated. A pure sample of the compound should yield experimental values that are in close agreement (typically within ±0.4%) with these theoretical percentages, thereby confirming its elemental composition. nih.govmdpi.com
Theoretical Elemental Composition of this compound (C₁₁H₉ClN₂)
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.011 | 11 | 132.121 | 60.98% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.19% |
| Chlorine (Cl) | 35.453 | 1 | 35.453 | 16.37% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 12.93% |
| Total | 216.66 | 100.00% |
Future Directions and Emerging Research Avenues for 3 Chloro 4 Benzylpyridazine Chemistry
Development of Eco-Friendly and Sustainable Synthetic Routes
The principles of green chemistry are increasingly guiding synthetic strategies, and the synthesis of pyridazine (B1198779) derivatives is no exception. Future research will prioritize the development of methods that are not only efficient but also environmentally benign. Traditional synthetic methods often rely on harsh conditions and hazardous solvents. In contrast, modern approaches focus on minimizing waste, reducing energy consumption, and utilizing safer reagents.
Several innovative techniques are being explored for the synthesis of pyridazine scaffolds. Current time information in Bangalore, IN.nih.govbohrium.com Microwave-assisted synthesis, for instance, has been shown to dramatically reduce reaction times and, in some cases, increase yields. Current time information in Bangalore, IN. The use of alternative energy sources like microwave irradiation can lead to more energy-efficient processes. bohrium.com
Another promising avenue is the use of environmentally friendly solvents such as water or ionic liquids. nih.govportico.org Reactions performed in aqueous media or the use of recyclable catalysts like activated fly ash represent significant steps towards sustainability. portico.orgkuleuven.be Furthermore, catalyst-free and solvent-free reaction conditions are being developed, which further minimizes the environmental impact. tandfonline.combeilstein-journals.org These green methodologies offer a pathway to produce 3-Chloro-4-benzylpyridazine and its derivatives in a more sustainable and economical manner.
Table 1: Comparison of Green Synthetic Methods for Pyridazine Derivatives
| Method | Key Advantages | Representative Examples/Conditions |
|---|---|---|
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, lower energy consumption. Current time information in Bangalore, IN.bohrium.com | [3+2] dipolar cycloaddition of pyridazinium ylides. Current time information in Bangalore, IN. |
| Ionic Liquids | Recyclable solvent and catalyst, reduced reaction times, increased yields. nih.gov | Inverse-type Diels-Alder reactions. nih.gov |
| Aqueous Media | Environmentally benign, safe, and readily available solvent. portico.org | Condensation reactions, often coupled with microwave irradiation. portico.org |
| Reusable Catalysts | Reduced waste, cost-effective, ease of separation. kuleuven.be | Synthesis of imidazo[1,2-a]pyridines using activated fly ash. kuleuven.be |
| Catalyst-Free/Solvent-Free | Simplified work-up, reduced waste and toxicity. tandfonline.combeilstein-journals.org | Reaction of ninhydrin (B49086) and acetoacetic acid amides in ethanol. tandfonline.com |
Application in Supramolecular Chemistry and Materials Science
The unique electronic and structural features of the pyridazine ring make it an excellent candidate for applications in supramolecular chemistry and materials science. sci-hub.seacs.org The electron-deficient nature of the pyridazine core, combined with the presence of nitrogen atoms with lone pairs of electrons, allows it to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding. nih.gov These interactions are fundamental to the self-assembly of complex supramolecular architectures. sci-hub.sebeilstein-journals.org
Researchers are exploring the use of pyridazine derivatives, including structures related to this compound, as building blocks for the construction of sophisticated materials. sci-hub.se These include the formation of helical oligomers that can self-assemble into supramolecular nanochannels capable of ion recognition and transport. researchgate.net The ability to control the packing structure in the solid state through the introduction of specific substituents opens up possibilities for designing crystalline materials with desired properties. sarpublication.com The development of pyridazine-based materials is a rapidly growing field with potential applications in electronics, sensing, and nanotechnology. beilstein-journals.org
Table 2: Supramolecular Assemblies Based on Pyridazine Scaffolds
| Supramolecular Structure | Driving Interactions | Potential Applications |
|---|---|---|
| Nanochannels | π-π stacking of helical oligomers. researchgate.net | Ion recognition and transport, triggered release systems. researchgate.net |
| 1D/2D Lamellar Packing | π-stacking, C-H···π interactions, C-F···H interactions. sarpublication.com | Design of crystalline materials, organic electronics. sarpublication.com |
| Ligand-Metal Complexes | Coordination of pyridazine nitrogens to metal ions. beilstein-journals.org | Optoelectronics, catalysis, fluorescence probes. beilstein-journals.org |
| Foldamer Hosts | Defined anti-conformation of the pyridazine core. sarpublication.com | Host-guest chemistry with large guest molecules. sarpublication.com |
Integration into Advanced Functional Materials and Catalysis
The integration of the this compound scaffold into advanced functional materials and catalytic systems is a burgeoning area of research. The inherent properties of the pyridazine ring, such as its electron-deficient nature and ability to act as a ligand, make it a versatile component in the design of new materials. acs.orgbeilstein-journals.org
In the realm of materials science, pyridazine derivatives are being investigated for their potential in optoelectronic applications, particularly in organic light-emitting diodes (OLEDs). beilstein-journals.orgnih.gov The imidazo[1,2-b]pyridazine (B131497) moiety, for example, has been used to develop bipolar host materials for high-performance red-phosphorescent OLEDs. nih.gov Additionally, pyridazine-based conjugated polymers are being synthesized for use in organic photovoltaics and field-effect transistors, where the strong electron-accepting nature of the pyridazine core is advantageous. researchgate.net Another area of interest is the development of energetic materials, where the high nitrogen content of certain pyridazine derivatives can lead to high detonation performance. mdpi.com
In catalysis, pyridazine derivatives are being explored both as ligands for metal catalysts and as organocatalysts themselves. umich.edu The nitrogen atoms of the pyridazine ring can coordinate with metal centers, influencing the activity and selectivity of the catalyst. Furthermore, certain aminopyridazines have shown catalytic activity that exceeds that of well-known catalysts like DMAP in acylation reactions. umich.edu
Table 3: Functional Materials and Catalytic Applications of Pyridazine Derivatives
| Application Area | Type of Pyridazine Derivative | Function/Advantage |
|---|---|---|
| Organic Electronics | Imidazo[1,2-b]pyridazine-based host materials. nih.gov | Excellent electron-transporting ability for efficient OLEDs. nih.gov |
| Conjugated D-A copolymers with a pyridazine thiadiazole acceptor. researchgate.net | Strong electron acceptor for low band-gap polymers in OPVs. researchgate.net | |
| Energetic Materials | Polynitropyridazine-1-oxides. mdpi.com | High nitrogen content leading to high detonation performance. mdpi.com |
| Catalysis | Pyridazine-based ligands for metal complexes. | Tuning the electronic properties and reactivity of the metal center. |
| Aminopyridazine derivatives. umich.edu | Highly nucleophilic organocatalysts for acyl-transfer reactions. umich.edu |
Exploration as Building Blocks for Complex Natural Product Synthesis
The pyridazine ring is a structural motif found in some natural products, such as Pyridazomycin and Azamerone, and its derivatives are valuable building blocks in synthetic organic chemistry. beilstein-journals.org While the direct use of this compound in the total synthesis of a complex natural product is not yet widely documented, the exploration of pyridazine scaffolds as key intermediates is an active area of research. The functional handles on the pyridazine ring, such as the chloro group in this compound, allow for further elaboration and incorporation into larger, more complex molecular architectures. tandfonline.com
A significant application is in the synthesis of natural product analogs and skeletally diverse molecules. For instance, pyridazine derivatives have been used to construct steroidal pyridazines, which are analogs of naturally occurring steroids and are known to exhibit a range of biological activities. beilstein-journals.org The synthesis of such complex molecules often involves multi-step sequences where the pyridazine core is assembled and then functionalized. The development of novel methods for the synthesis of highly substituted pyridazines is crucial for expanding their utility as building blocks. tandfonline.combeilstein-journals.org The use of pyridazine derivatives in the synthesis of alkaloid-like molecules and other biologically active compounds highlights their potential as versatile synthons in the quest to create novel chemical entities with interesting properties. sci-hub.se
Table 4: Pyridazine Derivatives as Building Blocks in Complex Synthesis
| Target Molecule Class | Pyridazine Building Block | Synthetic Strategy |
|---|---|---|
| Steroidal Pyridazines | Functionalized 3-carbamide pyridazines. beilstein-journals.org | Cascade imination/electrocyclization from chlorovinyl aldehydes. beilstein-journals.org |
| Alkaloid-like Molecules | Unsaturated building blocks for metathesis. sci-hub.se | Iterative attachment of building blocks followed by a metathesis cascade. sci-hub.se |
| Limonoid Alkaloid Analogs | Highly substituted pyridine (B92270) scaffolds. nih.gov | Late-stage pyridine synthesis via methods like the Liebeskind pyridine synthesis. nih.gov |
| Fused Heterocycles | Substituted 3-amino-pyridazines. tandfonline.com | Cyclization of 3-amino-pyridazines with suitable reagents. tandfonline.com |
Design of Multi-Target Directed Ligands Utilizing the this compound Scaffold
The concept of "one drug, one target" is often insufficient for treating complex, multifactorial diseases like Alzheimer's disease or cancer. This has led to the rise of multi-target directed ligands (MTDLs), which are single molecules designed to interact with multiple biological targets simultaneously. The pyridazine scaffold, including derivatives of this compound, has emerged as a promising framework for the design of MTDLs.
In the context of Alzheimer's disease, researchers have designed pyridazine-based compounds that can simultaneously inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and the aggregation of amyloid-beta (Aβ) plaques. The versatility of the pyridazine ring allows for the incorporation of different pharmacophoric groups to achieve the desired polypharmacological profile. For example, hybrid molecules combining a pyridazine core with moieties from other known drugs or bioactive compounds have been synthesized and evaluated. The design of these MTDLs is often guided by computational modeling to predict their interactions with multiple targets. This approach represents a sophisticated strategy in modern drug discovery, and the this compound scaffold is well-positioned to play a significant role in this field.
Table 5: Multi-Target Directed Ligands Based on the Pyridazine Scaffold
| Disease Area | Target Combination | Example Scaffold/Derivative |
|---|---|---|
| Alzheimer's Disease | Acetylcholinesterase (AChE) & Amyloid-beta (Aβ) aggregation. | 2-aminoalkyl-6-(2-hydroxyphenyl)pyridazin-3(2H)-one derivatives. |
| AChE, Butyrylcholinesterase (BChE), & MAO isoforms. | Donepezil-pyridyl hybrids. | |
| Cannabinoid Receptors (CB1R/CB2R) & FAAH. | 1,2-dihydro-2-oxo-pyridine-3-carboxamides. | |
| Cancer | JNK1 Pathway & other kinases. | 3,6-disubstituted pyridazine derivatives. |
| EGFR & VEGFR-2. | Piperazinyl-methyl-3(2H)pyridazinone derivatives. |
High-Throughput Screening of Derivatized Libraries for Novel Biological Activities
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large numbers of compounds to identify those with a desired biological activity. The creation of diverse chemical libraries based on a "privileged scaffold" like pyridazine is a common strategy. The this compound core can be readily derivatized at multiple positions, leading to the generation of large libraries of related compounds. These libraries can then be screened against a wide range of biological targets to uncover novel therapeutic applications.
For example, a HTS campaign of an imidazopyridazine library led to the identification of potent antiplasmodial agents, highlighting the potential of this scaffold in the fight against malaria. The screening of pyridazinone-based libraries has also been explored to identify compounds with anticancer or anti-inflammatory properties. The hits from these screens serve as starting points for further medicinal chemistry optimization to improve potency, selectivity, and pharmacokinetic properties. As HTS technologies continue to advance, the systematic screening of this compound-derived libraries will undoubtedly lead to the discovery of new and unexpected biological activities.
Table 6: Representative High-Throughput Screening of a Pyridazine-Based Library
| Library Type | Target/Assay | Outcome/Key Findings |
|---|---|---|
| Imidazopyridazines | Antiplasmodial activity (whole cell screening). | Identification of highly potent compounds against multidrug-resistant and sensitive strains of P. falciparum. |
| Pyridazinones | Formyl Peptide Receptor (FPR) binding. | Although inactive against the primary target, inverse virtual screening suggested new potential targets like aspartate aminotransferase. |
| General Compound Library | Influenza A virus (H3N2) inhibition. | Identification of novel compound classes with anti-influenza activity. |
| Pyridazine Derivatives | General biological activity screening. | Pyridazine derivatives exhibit a wide range of activities including antibacterial, antifungal, anticancer, and antihypertensive properties. |
Advancements in Computational Design and Artificial Intelligence-Driven Drug Discovery for Pyridazines
The role of computational methods in drug discovery has grown exponentially, and the design of pyridazine-based therapeutics is increasingly benefiting from these advanced tools. Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling, molecular docking, and molecular dynamics simulations are routinely used to understand how pyridazine derivatives interact with their biological targets, to predict their activity, and to guide the design of new, more potent compounds.
Table 7: Computational and AI Tools in Pyridazine Drug Discovery
| Tool/Technique | Application in Pyridazine Research |
|---|---|
| Molecular Docking | Predicting the binding mode and affinity of pyridazine derivatives to target proteins (e.g., kinases, enzymes). |
| QSAR Modeling | Establishing a mathematical relationship between the chemical structure of pyridazine compounds and their biological activity. |
| Molecular Dynamics (MD) Simulations | Studying the dynamic behavior and stability of pyridazine-protein complexes over time. |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of features in pyridazine ligands required for biological activity. |
| ADMET Prediction | In silico assessment of absorption, distribution, metabolism, excretion, and toxicity of new pyridazine derivatives. |
| AI/Machine Learning | De novo design of novel pyridazine scaffolds, hit identification from large virtual libraries, and prediction of biological activities. |
Q & A
Q. What are the standard synthetic routes for 3-Chloro-4-benzylpyridazine?
The synthesis of this compound derivatives typically involves multi-step reactions, including halogenation, coupling, and functionalization. For example:
- Chlorination : Introduce chlorine to the pyridazine ring via electrophilic substitution or nucleophilic displacement. Reaction conditions (e.g., POCl₃, 80–100°C) must be optimized to avoid over-chlorination .
- Benzylation : Couple a benzyl halide to the chlorinated pyridazine using a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, THF) under reflux .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization ensures high purity (>95%) .
Q. Key Reaction Table :
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Chlorination | POCl₃, 80°C, 12h | 60–70 |
| 2 | Benzylation | Benzyl bromide, K₂CO₃, DMF, 80°C, 6h | 50–55 |
Q. What spectroscopic and analytical techniques validate the structure of this compound?
- NMR Spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., benzyl proton signals at δ 4.5–5.0 ppm, pyridazine ring protons at δ 7.0–8.5 ppm) .
- X-ray Crystallography : Resolves stereochemistry and crystal packing. For pyridazine derivatives, R-factors < 0.05 indicate high precision .
- HPLC/MS : Purity assessment (≥98% by HPLC) and molecular ion peaks (e.g., [M+H]⁺ at m/z 275.1) .
Q. What are the primary research applications of this compound?
- Medicinal Chemistry : Pyridazine scaffolds inhibit bacterial enzymes (e.g., acps-pptase) or viral proteases .
- Agrochemicals : Chlorinated pyridazines act as herbicides by disrupting plant cell wall synthesis .
- Material Science : Electron-deficient pyridazine rings enhance charge transport in organic semiconductors .
Advanced Research Questions
Q. How can researchers optimize coupling reactions to improve yields in this compound synthesis?
- Catalyst Screening : Use Pd-based catalysts (e.g., Pd(PPh₃)₄) for Suzuki-Miyaura couplings to attach aryl groups .
- Solvent Effects : Replace DMF with DMAc or ionic liquids to reduce side reactions .
- Flow Chemistry : Continuous flow reactors enhance reproducibility and scalability (residence time: 30–60 min, 100°C) .
Q. How should contradictory data in biological activity studies be addressed?
- Dose-Response Analysis : Validate IC₅₀ values across multiple assays (e.g., enzymatic vs. cell-based) to rule out off-target effects .
- Structural Analog Comparison : Compare activity of this compound with derivatives lacking the benzyl group to isolate pharmacophores .
- Data Transparency : Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for open data sharing, ensuring reproducibility .
Q. What mechanistic insights exist for enzyme inhibition by this compound?
- Target Identification : Molecular docking suggests binding to bacterial acps-pptase (PDB: 1Q7L), disrupting lipid A biosynthesis .
- Kinetic Studies : Time-dependent inhibition (Ki = 0.8 µM) indicates non-competitive binding .
- Resistance Profiling : Serial passage experiments in E. coli reveal mutations in lpxC, highlighting target specificity .
Q. Enzyme Interaction Table :
| Target Enzyme | Organism | Inhibition Type | Assay Method |
|---|---|---|---|
| Acps-pptase | E. coli | Non-competitive | Fluorescence polarization |
| LpxC | P. aeruginosa | Competitive | MALDI-TOF MS |
Q. How can researchers reconcile discrepancies in solubility and stability data?
- pH-Dependent Studies : Measure solubility in PBS (pH 7.4) vs. simulated gastric fluid (pH 2.0) to assess bioavailability .
- Accelerated Stability Testing : Use thermal gravimetric analysis (TGA) to predict degradation under storage conditions (25°C/60% RH) .
- Co-solvent Systems : Add β-cyclodextrin or PEG-400 to enhance aqueous solubility (up to 5 mg/mL) .
Methodological Guidelines
- Synthetic Reproducibility : Document reaction parameters (e.g., inert atmosphere, moisture control) to minimize batch variability .
- Data Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC) .
- Ethical Reporting : Disclose negative results (e.g., failed coupling attempts) to improve community knowledge .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
